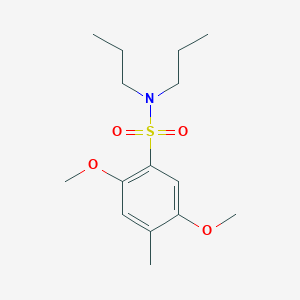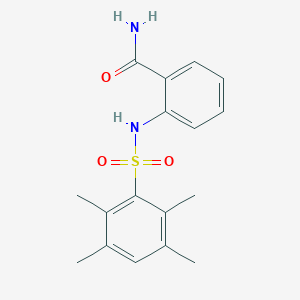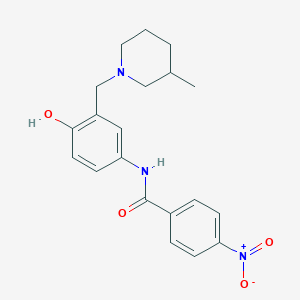
2,3-Diamino-3-iminopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diamino-3-iminopropanamide, also known as DAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAP is a small molecule that contains two amino groups and an imine group, and it has been synthesized using different methods.
Aplicaciones Científicas De Investigación
2,3-Diamino-3-iminopropanamide has been found to have potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2,3-Diamino-3-iminopropanamide has been shown to have anti-cancer properties and to inhibit the growth of cancer cells. In materials science, 2,3-Diamino-3-iminopropanamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, 2,3-Diamino-3-iminopropanamide has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.
Mecanismo De Acción
The mechanism of action of 2,3-Diamino-3-iminopropanamide is not fully understood, but it has been suggested that it may interact with DNA and inhibit the growth of cancer cells. In addition, 2,3-Diamino-3-iminopropanamide has been shown to have metal-binding properties, which may contribute to its catalytic activity.
Biochemical and Physiological Effects:
2,3-Diamino-3-iminopropanamide has been shown to have low toxicity and to be well-tolerated in animal studies. In addition, 2,3-Diamino-3-iminopropanamide has been shown to have antioxidant properties and to reduce oxidative stress in cells. However, further studies are needed to fully understand the biochemical and physiological effects of 2,3-Diamino-3-iminopropanamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,3-Diamino-3-iminopropanamide is its ease of synthesis and low cost. In addition, 2,3-Diamino-3-iminopropanamide has been shown to have potential applications in various fields, as discussed above. However, one limitation of 2,3-Diamino-3-iminopropanamide is its low solubility in water, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 2,3-Diamino-3-iminopropanamide, including:
1. Further studies on the mechanism of action of 2,3-Diamino-3-iminopropanamide, particularly its interaction with DNA and its metal-binding properties.
2. Investigation of the potential use of 2,3-Diamino-3-iminopropanamide as a building block for the synthesis of new materials with specific properties.
3. Development of new synthetic methods for 2,3-Diamino-3-iminopropanamide and its derivatives.
4. Exploration of the potential use of 2,3-Diamino-3-iminopropanamide in catalytic reactions, particularly in the synthesis of metal complexes with specific properties.
5. Investigation of the potential use of 2,3-Diamino-3-iminopropanamide in the treatment of cancer and other diseases.
Overall, 2,3-Diamino-3-iminopropanamide is a promising compound with potential applications in various fields. Further research is needed to fully understand its properties and potential uses.
Métodos De Síntesis
2,3-Diamino-3-iminopropanamide can be synthesized using different methods, including the reaction of 2,3-diaminopropionic acid with formaldehyde, the reaction of 2,3-diaminopropionitrile with formaldehyde, and the reaction of 2,3-diaminopropionitrile with paraformaldehyde. The most commonly used method is the reaction of 2,3-diaminopropionic acid with formaldehyde, which yields 2,3-Diamino-3-iminopropanamide as a white crystalline powder.
Propiedades
Número CAS |
16014-63-4 |
|---|---|
Fórmula molecular |
C3H8N4O |
Peso molecular |
116.12 g/mol |
Nombre IUPAC |
2,3-diamino-3-iminopropanamide |
InChI |
InChI=1S/C3H8N4O/c4-1(2(5)6)3(7)8/h1H,4H2,(H3,5,6)(H2,7,8) |
Clave InChI |
UDMVDBBCSGOEFJ-UHFFFAOYSA-N |
SMILES |
C(C(=N)N)(C(=O)N)N |
SMILES canónico |
C(C(=N)N)(C(=O)N)N |
Sinónimos |
2-amino-2-carbamimidoyl-acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)





![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)
